molecular formula C30H36BrN5O7 B11935655 2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid

2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid

Cat. No.: B11935655
M. Wt: 658.5 g/mol
InChI Key: UOZBZWREOXRQLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tcv 309 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production of Tcv 309 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tcv 309 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Tcv 309 .

Scientific Research Applications

    Chemistry: Used as a research tool to study platelet activating factor pathways and related biochemical processes.

    Biology: Investigated for its effects on cellular signaling and inflammation.

    Medicine: Explored for its therapeutic potential in conditions such as ischemia-reperfusion injury, cancer pain, and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Tcv 309 exerts its effects by inhibiting the platelet activating factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation, platelet aggregation, and other physiological processes. The molecular targets include the platelet activating factor receptor and associated signaling molecules .

Comparison with Similar Compounds

Tcv 309 is compared with other platelet activating factor antagonists such as:

Tcv 309 is unique due to its high selectivity and potency as a platelet activating factor antagonist, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C30H36BrN5O7

Molecular Weight

658.5 g/mol

IUPAC Name

2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid

InChI

InChI=1S/C30H35BrN4O4.HNO3/c1-2-16-33-17-13-24(21-27(33)31)29(37)35(26-10-4-3-5-11-26)19-14-28(36)32-15-20-39-30(38)34-18-12-23-8-6-7-9-25(23)22-34;2-1(3)4/h3-11,13,17,21,27H,2,12,14-16,18-20,22H2,1H3,(H,32,36);(H,2,3,4)

InChI Key

UOZBZWREOXRQLG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=CC1Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)(O)[O-]

Origin of Product

United States

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